1,13-Dibromotridecane
Overview
Description
1,13-Dibromotridecane is a long-chain alkane compound with the chemical formula C13H26Br2. It is a colorless liquid known for its strong hydrophobicity and relative stability at room temperature . This compound is used in various organic synthesis applications, serving as a ligand or auxiliary reagent in the synthesis of catalysts and the catalysis of organic reactions .
Preparation Methods
1,13-Dibromotridecane can be synthesized through multiple routes. A common method involves starting with 11-bromoundecanoic acid ethyl ester, which undergoes a series of reactions to form the final product . Another method involves replacing one of the bromine atoms in this compound with a hydroxyl group through a reduction reaction using metallic sodium, metallic lithium, or a reducing agent like tetrabutylaluminum lithium (T-BuLi) . Industrial production methods typically follow similar synthetic routes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1,13-Dibromotridecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form 1,13-dihydroxytridecane using reducing agents.
Oxidation Reactions: While specific oxidation reactions are less common, the compound can potentially undergo oxidation under appropriate conditions.
The major products formed from these reactions include 1,13-dihydroxytridecane and other derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,13-Dibromotridecane has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a ligand in the synthesis of catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,13-dibromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The exact pathways and molecular targets depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,13-Dibromotridecane can be compared with other similar compounds such as:
1-Bromotridecane: A similar long-chain alkane with a single bromine atom.
1,13-Dihydroxytridecane: A derivative formed through the reduction of this compound.
The uniqueness of this compound lies in its dual bromine atoms, which provide greater reactivity and versatility in chemical reactions compared to its single-bromine counterparts .
Properties
IUPAC Name |
1,13-dibromotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFXEIRNKZFBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496999 | |
Record name | 1,13-Dibromotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31772-05-1 | |
Record name | 1,13-Dibromotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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